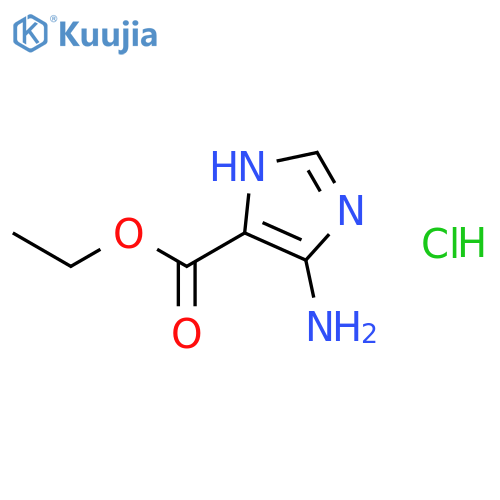

Cas no 118019-42-4 (ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride)

118019-42-4 structure

商品名:ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

CAS番号:118019-42-4

MF:C6H10ClN3O2

メガワット:191.615499973297

MDL:MFCD06245145

CID:2894574

PubChem ID:2771321

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE

- BS-14517

- ethyl 4-amino-1H-imidazole-5-carboxylate;hydrochloride

- 118019-42-4

- CS-0160734

- ethyl 5-amino-1H-imidazole-4-carboxylate HCl

- NSC98659

- NSC-98659

- C71577

- AKOS005221357

- ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

-

- MDL: MFCD06245145

- インチ: InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-5(7)9-3-8-4;/h3H,2,7H2,1H3,(H,8,9);1H

- InChIKey: RCUXZUZPZCIZSC-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(N=CN1)N.Cl

計算された属性

- せいみつぶんしりょう: 191.0461543g/mol

- どういたいしつりょう: 191.0461543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81Ų

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD7570731-1g |

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95% | 1g |

RMB 947.20 | 2025-02-21 | |

| Chemenu | CM556326-5g |

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95%+ | 5g |

$641 | 2023-01-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY561-1g |

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95+% | 1g |

2107CNY | 2021-05-07 | |

| Aaron | AR008YSV-250mg |

ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE |

118019-42-4 | 95% | 250mg |

$174.00 | 2025-02-12 | |

| Crysdot LLC | CD11373404-1g |

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95+% | 1g |

$203 | 2024-07-18 | |

| 1PlusChem | 1P008YKJ-5g |

ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE |

118019-42-4 | 95% | 5g |

$366.00 | 2023-12-26 | |

| Crysdot LLC | CD11373404-5g |

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95+% | 5g |

$549 | 2024-07-18 | |

| Crysdot LLC | CD11373404-25g |

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95+% | 25g |

$1351 | 2024-07-18 | |

| A2B Chem LLC | AE17251-250mg |

Ethyl 5-amino-1h-imidazole-4-carboxylate hydrochloride |

118019-42-4 | 95% | 250mg |

$55.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1246897-100mg |

ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE |

118019-42-4 | 95% | 100mg |

$160 | 2024-06-07 |

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

2. Water

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

118019-42-4 (ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量